molecular formula C15H16N4O2 B2950214 (4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034605-39-3

(4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2950214
CAS RN: 2034605-39-3
M. Wt: 284.319
InChI Key: VEJGOJCOZSIVFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions used to synthesize the compound. It often includes the starting materials, catalysts, reaction conditions (temperature, pressure, etc.), and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

This involves discussing potential applications or areas of research involving the compound .

properties

IUPAC Name

(4-methoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-13-5-3-11(4-6-13)14(20)19-9-12(10-19)18-15-16-7-2-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJGOJCOZSIVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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